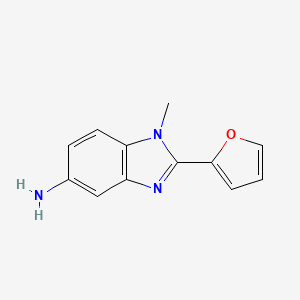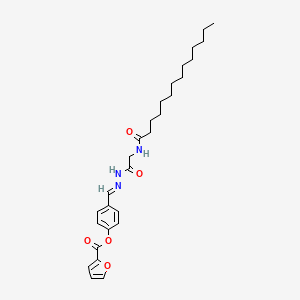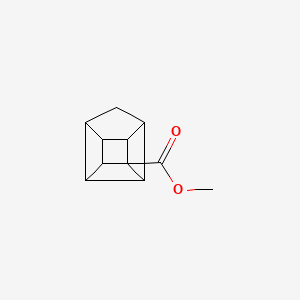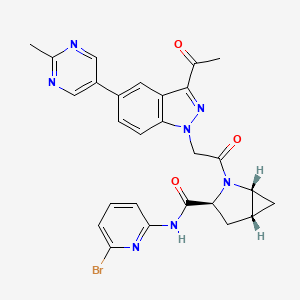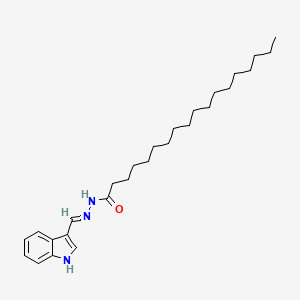
N'-((1H-Indol-3-yl)methylene)stearohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((1H-Indol-3-yl)methylene)stearohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is derived from indole, a heterocyclic aromatic organic compound, and stearohydrazide, a derivative of stearic acid. The indole moiety is known for its presence in many biologically active compounds, making N’-((1H-Indol-3-yl)methylene)stearohydrazide of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Indol-3-yl)methylene)stearohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and stearohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-((1H-Indol-3-yl)methylene)stearohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, purification, and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
N’-((1H-Indol-3-yl)methylene)stearohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
N’-((1H-Indol-3-yl)methylene)stearohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-((1H-Indol-3-yl)methylene)stearohydrazide involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N’-((1H-Indol-3-yl)methylene)nicotinohydrazide: Similar structure but derived from nicotinic acid hydrazide.
N’-((1H-Indol-3-yl)methylene)benzenamine: Contains a benzenamine moiety instead of stearohydrazide.
Uniqueness
N’-((1H-Indol-3-yl)methylene)stearohydrazide is unique due to its combination of the indole moiety with a long-chain fatty acid derivative, which may impart distinct biological and chemical properties compared to other hydrazones .
Propiedades
Número CAS |
881664-83-1 |
|---|---|
Fórmula molecular |
C27H43N3O |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]octadecanamide |
InChI |
InChI=1S/C27H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27(31)30-29-23-24-22-28-26-20-18-17-19-25(24)26/h17-20,22-23,28H,2-16,21H2,1H3,(H,30,31)/b29-23+ |
Clave InChI |
XLMAAZISBMXZOZ-BYNJWEBRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)




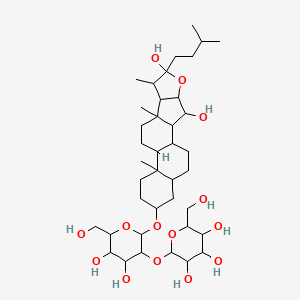
![3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B11938190.png)
![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)

